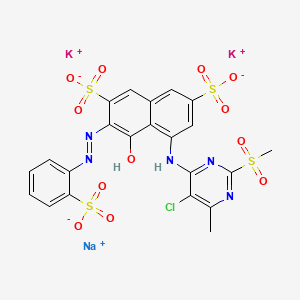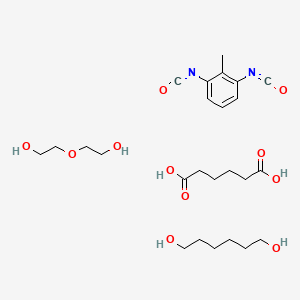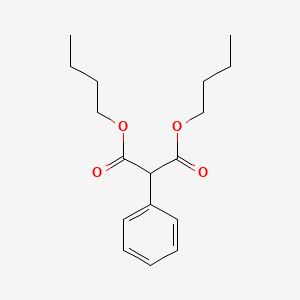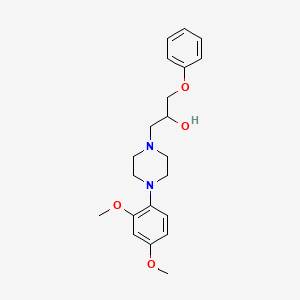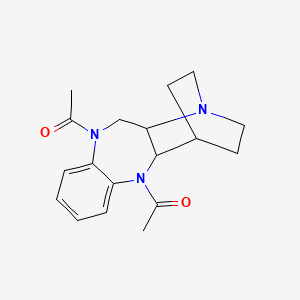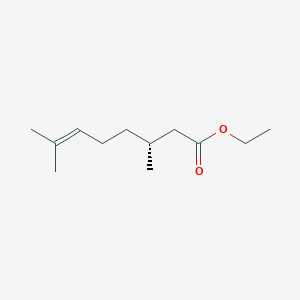
Ethyl (r)-citronellate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl ®-3,7-dimethyl-6-octenoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound is characterized by its unique structure, which includes an ethyl group and a chiral center, making it an enantiomerically pure substance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl ®-3,7-dimethyl-6-octenoate can be synthesized through the esterification of ®-3,7-dimethyl-6-octenoic acid with ethanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
(R)-3,7-dimethyl-6-octenoic acid+ethanolH2SO4ethyl (R)-3,7-dimethyl-6-octenoate+water
Industrial Production Methods
On an industrial scale, the production of ethyl ®-3,7-dimethyl-6-octenoate may involve continuous esterification processes using reactive distillation columns. This method allows for the efficient separation of the ester product from the reaction mixture, enhancing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl ®-3,7-dimethyl-6-octenoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding acid and alcohol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to its corresponding alcohol.
Oxidation: The ester can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: ®-3,7-dimethyl-6-octenoic acid and ethanol.
Reduction: ®-3,7-dimethyl-6-octen-1-ol.
Oxidation: Various oxidized products depending on the specific conditions.
Aplicaciones Científicas De Investigación
Ethyl ®-3,7-dimethyl-6-octenoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the fragrance and flavor industries due to its pleasant aroma.
Mecanismo De Acción
The mechanism by which ethyl ®-3,7-dimethyl-6-octenoate exerts its effects involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis in biological systems to release its corresponding acid and alcohol, which may then interact with various enzymes and receptors. The exact pathways and targets depend on the specific biological context in which the compound is studied.
Comparación Con Compuestos Similares
Ethyl ®-3,7-dimethyl-6-octenoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, ethyl ®-3,7-dimethyl-6-octenoate is unique due to its chiral center and specific structural features. This uniqueness makes it valuable in applications requiring enantiomerically pure substances.
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl benzoate
- Ethyl ®-2-hydroxy-4-phenylbutyrate
Propiedades
Número CAS |
65620-73-7 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
ethyl (3R)-3,7-dimethyloct-6-enoate |
InChI |
InChI=1S/C12H22O2/c1-5-14-12(13)9-11(4)8-6-7-10(2)3/h7,11H,5-6,8-9H2,1-4H3/t11-/m1/s1 |
Clave InChI |
UAIOJGGMISJMMY-LLVKDONJSA-N |
SMILES isomérico |
CCOC(=O)C[C@H](C)CCC=C(C)C |
SMILES canónico |
CCOC(=O)CC(C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



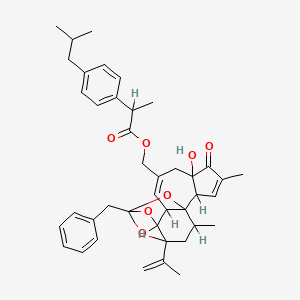

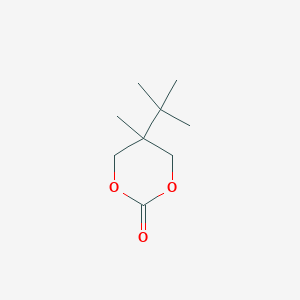
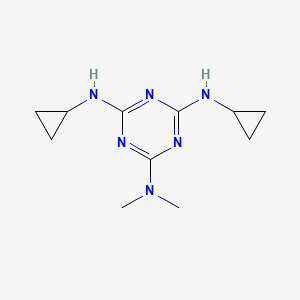
![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-phenyl-2H-1-benzopyran-2-one)](/img/structure/B14468373.png)
![9-Ethyl-3-[5-(naphthalen-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14468374.png)
![Acetic acid, [3-(3-chloro-4-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14468376.png)
